molecular formula C6H3BrClFN2O2 B13727016 2-Bromo-4-chloro-3-fluoro-6-nitroaniline

2-Bromo-4-chloro-3-fluoro-6-nitroaniline

Cat. No.: B13727016
M. Wt: 269.45 g/mol
InChI Key: QDKHXCPPGQDOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-3-fluoro-6-nitroaniline is an aromatic compound with a complex structure, characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-fluoro-6-nitroaniline typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of aniline derivatives, followed by halogenation reactions. For instance, the nitration of 4-chloroaniline can be followed by bromination and fluorination to introduce the respective halogen atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-fluoro-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-chloro-3-fluoro-6-nitroaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluoro-6-nitroaniline is largely dependent on its chemical reactivity. The presence of multiple electron-withdrawing groups (bromine, chlorine, fluorine, and nitro) significantly influences its reactivity and interaction with other molecules. These groups can activate or deactivate the aromatic ring, affecting electrophilic and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-nitroaniline
  • 4-Bromo-2-fluoro-6-nitroanisole
  • 3-Nitroaniline

Uniqueness

2-Bromo-4-chloro-3-fluoro-6-nitroaniline stands out due to the combination of halogen atoms and a nitro group, which imparts unique electronic properties and reactivity. This makes it particularly valuable in synthetic organic chemistry for creating complex molecules .

Properties

Molecular Formula

C6H3BrClFN2O2

Molecular Weight

269.45 g/mol

IUPAC Name

2-bromo-4-chloro-3-fluoro-6-nitroaniline

InChI

InChI=1S/C6H3BrClFN2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2

InChI Key

QDKHXCPPGQDOSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.